2-(3-Bromo-2-fluoro-6-methylphenyl)-2-methylpropanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-bromo-2-fluoro-6-methylphenyl)-2-methylpropanoic acid is an organic compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromo-2-fluoro-6-methylphenyl)-2-methylpropanoic acid typically involves multiple steps, starting from commercially available precursors
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromo-2-fluoro-6-methylphenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine or fluorine substituents to hydrogen.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.
Scientific Research Applications
2-(3-bromo-2-fluoro-6-methylphenyl)-2-methylpropanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules in organic chemistry.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3-bromo-2-fluoro-6-methylphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects.
Comparison with Similar Compounds
Similar Compounds
2-(3-bromo-2-fluoro-6-methylphenyl)-2-methylpropanoic acid: shares similarities with other halogenated aromatic compounds, such as:
Uniqueness
The unique combination of bromine, fluorine, and methyl groups in 2-(3-bromo-2-fluoro-6-methylphenyl)-2-methylpropanoic acid distinguishes it from other similar compounds. This specific arrangement can result in distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C11H12BrFO2 |
---|---|
Molecular Weight |
275.11 g/mol |
IUPAC Name |
2-(3-bromo-2-fluoro-6-methylphenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C11H12BrFO2/c1-6-4-5-7(12)9(13)8(6)11(2,3)10(14)15/h4-5H,1-3H3,(H,14,15) |
InChI Key |
FTJUNKVVXVQEPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)F)C(C)(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.